4H-Indeno[2,1-d]oxazole,2-ethoxy-3a,8b-dihydro-,(3aR,8bS)-rel-(9CI) 4H-Indeno[2,1-d]oxazole,2-ethoxy-3a,8b-dihydro-,(3aR,8bS)-rel-(9CI)
Brand Name: Vulcanchem
CAS No.: 105158-68-7
VCID: VC0009384
InChI: InChI=1S/C12H13NO2/c1-2-14-12-13-10-7-8-5-3-4-6-9(8)11(10)15-12/h3-6,10-11H,2,7H2,1H3/t10-,11+/m1/s1
SMILES: CCOC1=NC2CC3=CC=CC=C3C2O1
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol

4H-Indeno[2,1-d]oxazole,2-ethoxy-3a,8b-dihydro-,(3aR,8bS)-rel-(9CI)

CAS No.: 105158-68-7

Main Products

VCID: VC0009384

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

4H-Indeno[2,1-d]oxazole,2-ethoxy-3a,8b-dihydro-,(3aR,8bS)-rel-(9CI) - 105158-68-7

CAS No. 105158-68-7
Product Name 4H-Indeno[2,1-d]oxazole,2-ethoxy-3a,8b-dihydro-,(3aR,8bS)-rel-(9CI)
Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
IUPAC Name (3aR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole
Standard InChI InChI=1S/C12H13NO2/c1-2-14-12-13-10-7-8-5-3-4-6-9(8)11(10)15-12/h3-6,10-11H,2,7H2,1H3/t10-,11+/m1/s1
Standard InChIKey IFVQHWNDNADGRU-MNOVXSKESA-N
Isomeric SMILES CCOC1=N[C@@H]2CC3=CC=CC=C3[C@@H]2O1
SMILES CCOC1=NC2CC3=CC=CC=C3C2O1
Canonical SMILES CCOC1=NC2CC3=CC=CC=C3C2O1
Synonyms 4H-Indeno[2,1-d]oxazole,2-ethoxy-3a,8b-dihydro-,(3aR,8bS)-rel-(9CI)
PubChem Compound 18661302
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator